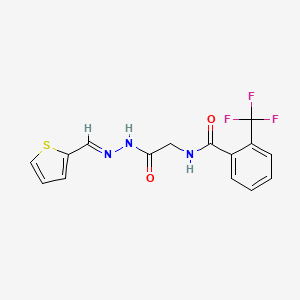

(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

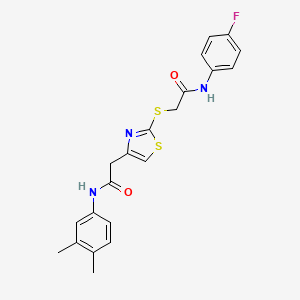

The compound "(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide" is a derivative of benzamide, which is a class of compounds known for their diverse biological activities and applications in coordination chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for forming complexes with various metals.

Synthesis Analysis

The synthesis of related N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives has been reported to involve a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . This method is noted for its high yields and simplicity, with the reaction workup being straightforward and the products easily separable from the reaction mixture. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed, possibly with the incorporation of a thiophen-2-ylmethylene moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be quite complex, as seen in the related compound N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide (HL), which forms intramolecular hydrogen bonds and behaves as a bidentate ligand . The compound of interest may also exhibit similar structural features, such as the potential for hydrogen bonding and chelation, due to the presence of the hydrazinyl group and the carbonyl moiety.

Chemical Reactions Analysis

Benzamide derivatives are known to form complexes with various metals, as demonstrated by the synthesis of Co(II), Fe(III), Cu(II), and Zn(II) perchlorate complexes with HL . The compound "(E)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-2-(trifluoromethyl)benzamide" may similarly react with metal ions to form complexes, potentially exhibiting interesting reactivity patterns due to the presence of the thiophene and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from studies on similar compounds. For instance, HL and its metal complexes have been characterized using elemental analysis, FT-IR, FT-Raman, and 1H-NMR spectra, as well as by thermal gravimetric analysis (TGA), magnetic moment, and molar conductivity measurements . These techniques could be applied to the compound of interest to determine its physical state, stability, magnetic properties, and electrical conductivity. The presence of the trifluoromethyl group in particular may impart unique electronic and steric effects, influencing the compound's overall properties.

科学的研究の応用

Synthesis and Structural Analysis

Novel Schiff Base Benzamides : A key intermediate identified for synthesizing new Schiff base compounds exhibited potent antimicrobial activity. This synthesis involved the nucleophilic attack of hydrazine hydrate on a thiophenyl precursor, leading to compounds with significant antibacterial and antifungal effects (Karanth et al., 2018).

Heterocyclic Synthesis : Research into thiophenylhydrazonoacetates explored their reactivity towards various nitrogen nucleophiles, yielding diverse heterocyclic derivatives, indicative of the compound's versatility in synthesizing complex heterocycles (Mohareb et al., 2004).

Crystal Structure Analysis : The crystal structure of a related compound was elucidated, providing insights into its molecular configuration and the stabilization mechanisms within its crystal lattice, enhancing the understanding of such compounds at the atomic level (Kumar et al., 2016).

Antimicrobial Activities

- Antimicrobial Properties : The synthesized Schiff base benzamides displayed promising antimicrobial properties. For instance, one study reported significant growth inhibition of Candida albicans and Pseudomonas aeruginosa, demonstrating the potential of these compounds in treating infections (Karanth et al., 2018).

Catalytic and Synthetic Applications

- Catalytic Activities in Olefin Oxidation : Dioxidovanadium(V) complexes involving related ligands showed catalytic efficiency in olefin oxidation, highlighting the application of these compounds in industrial and synthetic chemistry (Ghorbanloo et al., 2017).

特性

IUPAC Name |

N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2S/c16-15(17,18)12-6-2-1-5-11(12)14(23)19-9-13(22)21-20-8-10-4-3-7-24-10/h1-8H,9H2,(H,19,23)(H,21,22)/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABYOGQCKBQIBQ-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)

![N-(3-Methoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2521052.png)